N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide

Description

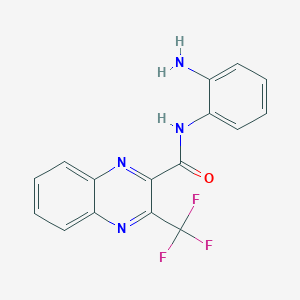

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide is a quinoxaline-derived compound characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the quinoxaline core and a 2-aminophenyl carboxamide moiety. Quinoxalines are heterocyclic systems known for diverse biological activities, including enzyme inhibition and anticancer properties . The 2-aminophenyl group may facilitate interactions with histone deacetylases (HDACs) or other epigenetic regulators, as seen in structurally related compounds .

Properties

IUPAC Name |

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O/c17-16(18,19)14-13(21-11-7-3-4-8-12(11)22-14)15(24)23-10-6-2-1-5-9(10)20/h1-8H,20H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUDLZXKZZPINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with a suitable trifluoromethyl-substituted benzaldehyde, followed by cyclization and subsequent functional group transformations. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to quinoxaline derivatives with different oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For

Biological Activity

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and findings from various studies.

1. Synthesis of this compound

The synthesis of quinoxaline derivatives generally involves the condensation of 1,2-diketones with ortho-phenylenediamines. For this compound, specific synthetic routes have been developed that yield high purity and yield, often utilizing microwave-assisted methods or other efficient organic reactions .

2.1 Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. In particular, the compound has shown promising results against various cancer cell lines:

- Cell Lines Tested :

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

The compound demonstrated IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, indicating its potent activity compared to doxorubicin (IC50 3.23 µg/mL) .

2.2 Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives has been evaluated against a range of pathogens. The presence of electron-donating groups on the aminophenyl ring has been correlated with enhanced antibacterial activity. Notably:

- Bacterial Strains :

- Staphylococcus aureus

- Escherichia coli

The compound exhibited a zone of inhibition (ZOI) significantly higher than standard antibiotics, suggesting its potential as a new antibacterial agent .

2.3 Neuropharmacological Effects

Some studies have explored the neuropharmacological effects of quinoxaline derivatives, including anxiolytic and anticonvulsant properties. The mechanism of action often involves modulation of neurotransmitter systems, providing a basis for further research into their therapeutic applications in neurological disorders .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Increase antibacterial and anticancer activity |

| Trifluoromethyl group | Enhances lipophilicity and bioavailability |

| Amino group at position 2 | Essential for anticancer efficacy |

The presence of electron-withdrawing groups tends to reduce activity, highlighting the importance of careful molecular design in drug development .

4. Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activities associated with this compound:

- Anticancer Efficacy : A study demonstrated that compounds with similar structures inhibited cell proliferation through apoptosis induction mechanisms .

- Antibacterial Properties : A comparative analysis showed that derivatives with specific substitutions had enhanced ZOI against bacterial strains compared to established antibiotics .

- Neuropharmacological Assessment : In vivo studies indicated significant anxiolytic effects at specific dosages, suggesting potential therapeutic applications in anxiety disorders .

5. Conclusion

This compound exhibits a range of biological activities that make it a promising candidate for further research in medicinal chemistry. Its synthesis can be optimized to enhance efficacy against cancer and microbial infections while exploring its neuropharmacological potential.

Future research should focus on clinical trials to validate these findings and explore new synthetic pathways that could lead to more effective derivatives with fewer side effects.

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives, including N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities.

Key Findings:

- Antibacterial Activity: Studies have shown that quinoxaline derivatives can inhibit various bacterial strains. For instance, derivatives of quinoxaline N,N-dioxide demonstrated potent activity against both Gram-positive and Gram-negative bacteria. A specific study highlighted the efficacy of quinoxaline derivatives against Streptococcus pneumoniae and Aspergillus fumigatus .

- Fungal Inhibition: Another study found that certain quinoxaline compounds displayed antifungal properties against pathogens such as Candida albicans, suggesting their potential use in treating fungal infections .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Antiviral Applications

The potential of quinoxaline derivatives as antiviral agents has gained attention, particularly in light of recent viral outbreaks. The compound this compound has shown promise in inhibiting various respiratory viruses.

Key Findings:

- Influenza Virus Inhibition: Research indicates that certain quinoxalines can act as inhibitors of influenza viruses. Their mechanism involves interfering with viral replication processes, making them candidates for antiviral drug development .

- SARS-CoV-2 Activity: Given the ongoing need for effective treatments against COVID-19, some studies have explored the efficacy of quinoxaline derivatives against SARS-CoV-2. These compounds may offer a novel approach to combatting this virus through targeted antiviral strategies .

Table 2: Antiviral Efficacy of Quinoxaline Derivatives

| Compound Name | Virus Targeted | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoxaline derivative | Influenza virus | Viral replication inhibition | |

| This compound | SARS-CoV-2 | Antiviral activity |

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research, particularly regarding its ability to target specific cancer cell lines.

Key Findings:

- Cell Line Testing: A series of studies evaluated the compound's effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

- Mechanisms of Action: The mechanisms through which these compounds exert their anticancer effects include inhibition of tyrosine kinases, induction of apoptosis, and disruption of tubulin polymerization .

Table 3: Anticancer Activity of Quinoxaline Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 1.9 | Tyrosine kinase inhibition |

| This compound | MCF-7 | 2.3 | Apoptosis induction |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Differences

Key Observations:

- Electron Effects : The trifluoromethyl group in the target compound provides moderate electron withdrawal compared to nitro substituents in derivatives, which may reduce metabolic instability while retaining target affinity .

- The ethyl linker in may enhance solubility but reduce rigidity .

- In contrast, methylphenyl substituents () lack this pharmacophore, likely shifting biological activity toward other targets .

Pharmacokinetic Considerations

- Metabolic Stability : The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to nitro-containing analogs () .

- Solubility : The carboxamide moiety may enhance aqueous solubility relative to methylphenyl derivatives (), though pyrazole-ethyl analogs () could exhibit superior solubility due to polar linkers .

Q & A

Basic: What are the recommended synthetic routes for N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide, and how do reaction conditions influence yield?

The synthesis of quinoxaline carboxamides typically involves coupling a quinoxaline carboxylic acid derivative with an amine-bearing aromatic ring. For example:

- Step 1 : Prepare 3-(trifluoromethyl)quinoxaline-2-carboxylic acid via cyclization of o-phenylenediamine with trifluoromethyl ketones under acidic conditions .

- Step 2 : Activate the carboxylic acid using coupling agents like EDCI/HOBt or CDI to form an active ester intermediate.

- Step 3 : React with 2-aminophenylamine in anhydrous DMF or THF at 0–25°C for 12–24 hours.

Yield optimization requires strict control of stoichiometry (1:1.2 acid-to-amine ratio) and inert atmosphere to prevent oxidation of the aminophenyl group. Microwave-assisted synthesis (60–80°C, 30 min) can improve efficiency .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Bond lengths/angles : Compare observed values (e.g., C–N bond: ~1.33 Å in quinoxaline cores) to theoretical DFT calculations .

- Torsional angles : Assess planarity of the quinoxaline ring and orientation of the trifluoromethyl group. For example, the CF₃ group often adopts a conformation perpendicular to the quinoxaline plane to minimize steric hindrance .

- Hydrogen bonding : The aminophenyl NH₂ group may form intermolecular bonds with carbonyl oxygen (e.g., N–H···O=C distances of ~2.8 Å), stabilizing the crystal lattice .

Advanced: How do structural modifications (e.g., substituent positions) affect biological target binding?

Structure-activity relationship (SAR) studies on analogous quinoxalines reveal:

- Trifluoromethyl position : 3-Substitution (vs. 6- or 7-) enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .

- Aminophenyl group : Para-substitution (vs. ortho/meta) improves solubility and reduces off-target binding. For example, 2-aminophenyl derivatives show higher selectivity for histone deacetylases (HDACs) compared to 3-aminophenyl analogs .

- Carboxamide linkage : Replacing the amide with ester groups abolishes activity in kinase inhibition assays, emphasizing hydrogen-bonding criticality .

Advanced: What computational strategies are used to predict pharmacokinetic properties?

- Molecular dynamics (MD) simulations : Analyze solvation free energy (ΔG_solv) to estimate logP (target: 2.5–3.5 for blood-brain barrier penetration) .

- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4 metabolism hotspots near the trifluoromethyl group) .

- ADMET prediction : Tools like SwissADME calculate topological polar surface area (TPSA < 90 Ų for oral bioavailability) and PAINS alerts to exclude pan-assay interference .

Advanced: How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Contradictions often arise from assay conditions:

- Cellular vs. enzymatic assays : Differences in membrane permeability (e.g., logD values) may lead to higher IC₅₀ in cell-based studies. Validate with parallel artificial membrane permeability assays (PAMPA) .

- Redox interference : The aminophenyl group can act as a reducing agent in colorimetric assays (e.g., MTT). Confirm results with orthogonal methods like fluorescence-based ATP detection .

- Protein binding : Use equilibrium dialysis to assess serum albumin binding, which may reduce free compound concentration .

Advanced: What analytical techniques resolve degradation products under physiological conditions?

- LC-HRMS : Identify hydrolytic degradation (e.g., cleavage of the carboxamide to carboxylic acid) using a C18 column and 0.1% formic acid mobile phase .

- NMR stability studies : Monitor pH-dependent decomposition (e.g., ¹⁹F NMR detects trifluoromethyl group stability in simulated gastric fluid at pH 1.2) .

- Forced degradation : Expose to UV light (ICH Q1B guidelines) to isolate photodegradants, which often involve quinoxaline ring-opening .

Advanced: How is this compound applied in material science beyond medicinal chemistry?

- Organic electronics : The quinoxaline core’s electron-deficient nature makes it a candidate for n-type semiconductors. Measure charge carrier mobility (≈10⁻³ cm²/V·s) via space-charge-limited current (SCLC) modeling in thin-film transistors .

- Metal-organic frameworks (MOFs) : Coordinate with Zn²⁺ or Cu²⁺ nodes to form porous structures (surface area > 500 m²/g) for gas storage applications. Confirm topology with powder XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.